Dezaguanine
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of dezaguanine typically involves the modification of guanine or its derivatives. One common method involves the use of a transglycosylation reaction, where a guanine base in DNA is exchanged for 7-cyano-7-deazaguanine (preQ0) through the action of a transglycosylase enzyme . This reaction requires ATP hydrolysis and involves several catalytically essential active site residues .
Industrial Production Methods
Industrial production of this compound may involve large-scale enzymatic reactions using bacterial systems that express the necessary enzymes for the transglycosylation process. The production process can be optimized by controlling reaction conditions such as temperature, pH, and the concentration of reactants and enzymes .
Chemical Reactions Analysis
Types of Reactions
Dezaguanine undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the this compound molecule.
Substitution: Substitution reactions can replace specific atoms or groups within the this compound structure.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Substitution reactions may involve reagents like halogens or alkylating agents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can produce various oxidized derivatives, while substitution reactions can yield a wide range of substituted this compound compounds .
Scientific Research Applications
Dezaguanine has several scientific research applications, including:
Chemistry: this compound is used as a building block for the synthesis of modified nucleosides and nucleotides.
Industry: this compound is used in the development of novel biotechnological tools and processes.
Mechanism of Action
Dezaguanine exerts its effects through its incorporation into nucleic acids, where it can interfere with normal nucleic acid processing and function. The molecular targets of this compound include enzymes involved in nucleic acid metabolism, such as hypoxanthine-guanine phosphoribosyltransferase . By inhibiting these enzymes, this compound can disrupt the synthesis and repair of DNA and RNA, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
9-Deazaguanine: Similar to dezaguanine but with a nitrogen atom at the ninth position.
8-Azaguanine: Another modified nucleobase with antineoplastic activity.
Uniqueness
This compound is unique in its specific structural modifications, which confer distinct chemical and biological properties. Unlike 9-deazaguanine and 8-azaguanine, this compound has a unique mechanism of action and a different spectrum of activity against various biological targets .
Properties
IUPAC Name |
6-amino-1,5-dihydroimidazo[4,5-c]pyridin-4-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6N4O/c7-4-1-3-5(6(11)10-4)9-2-8-3/h1-2H,(H,8,9)(H3,7,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KXBCLNRMQPRVTP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(NC(=O)C2=C1NC=N2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6N4O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10194525 | |
Record name | Dezaguanine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10194525 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
150.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
41729-52-6 | |
Record name | Dezaguanine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=41729-52-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Dezaguanine [USAN:INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0041729526 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3-Deazaguanine | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=261726 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Dezaguanine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10194525 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | DEZAGUANINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9DRB973HUI | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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